2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a chemical compound with the following structural formula
C16H16O4
.Brief Description: This compound combines an acetamide group with two aromatic rings—one containing a methoxy group and the other a phenyl ring linked to a 1,2,4-oxadiazole moiety. The presence of these functional groups suggests potential biological activity.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with 2-methoxyphenol (guaiacol) and react it with 4-methoxybenzoyl chloride to form the intermediate 2-(2-methoxyphenoxy)acetophenone. Subsequent coupling with 3-phenyl-1,2,4-oxadiazole-5-amine yields the final product.
Reaction Conditions: These reactions typically occur under mild conditions, using appropriate solvents and reagents.
Industrial Production: While not widely produced industrially, small-scale synthesis can be achieved using standard laboratory techniques.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological properties.
Medicine: Assessing its therapeutic potential, such as antimicrobial or anticancer activity.
Industry: Exploring applications in materials science, such as liquid crystals or organic semiconductors.
Wirkmechanismus
Targets: The compound may interact with specific cellular receptors, enzymes, or signaling pathways.
Pathways: Further studies are needed to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of the acetamide group, methoxyphenoxy moiety, and 1,2,4-oxadiazole ring sets it apart.
Similar Compounds: While not identical, related compounds include 2-methoxyphenyl isocyanate and 2,2′-(1-phenyl-1H-1,2,4-triazol-3-yl)bis(4-methoxyphenyl)ethanone .
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C23H19N3O4 |
---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19N3O4/c1-28-19-13-7-8-14-20(19)29-15-21(27)24-18-12-6-5-11-17(18)23-25-22(26-30-23)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,27) |
InChI-Schlüssel |
DEZWHXFVBCLOSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.